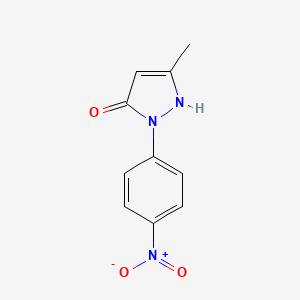
(Quinoline-8-sulfonylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular formula of (Quinoline-8-sulfonylamino)acetic acid is C11H10N2O4S . Its molecular weight is approximately 266.28 g/mol.
Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Scientific Research Applications
Proteomics Research
(Quinoline-8-sulfonylamino)acetic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a specialty product in proteomics research due to its ability to interact with various proteins, which can be crucial for understanding protein behavior, function, and structure.
Anticancer Activity
Quinoline derivatives, including (Quinoline-8-sulfonylamino)acetic acid , have been identified as having potential anticancer properties . Research into these compounds focuses on their ability to inhibit cancer cell growth and proliferation, making them valuable in the development of new cancer therapies.
Antioxidant Properties
The antioxidant capacity of quinoline compounds is another significant area of study(Quinoline-8-sulfonylamino)acetic acid may contribute to the neutralization of free radicals and help protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-Inflammatory Uses
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating many conditions. Quinoline derivatives are being explored for their anti-inflammatory effects, which could lead to new treatments for inflammatory diseases .
Antimicrobial and Antituberculosis Applications
The antimicrobial activity of quinoline compounds makes them candidates for developing new antibiotics. Specifically, (Quinoline-8-sulfonylamino)acetic acid is researched for its potential to combat tuberculosis, a significant global health challenge .
Antimalarial and Anti-SARS-CoV-2 Potential
Quinoline derivatives have a history of use in antimalarial drugs. Research on (Quinoline-8-sulfonylamino)acetic acid includes exploring its efficacy against malaria. Additionally, its potential activity against SARS-CoV-2, the virus responsible for COVID-19, is a recent and critical area of investigation .
Safety and Hazards
The safety data sheet for a related compound, quinoline-8-sulfonic acid, indicates that it is hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Quinoline and its derivatives have a broad spectrum of bioactivity, making them a core template in drug design . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
2-(quinolin-8-ylsulfonylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-10(15)7-13-18(16,17)9-5-1-3-8-4-2-6-12-11(8)9/h1-6,13H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSWCYQJDZNZEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC(=O)O)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354774 |
Source


|
| Record name | (Quinoline-8-sulfonylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinoline-8-sulfonylamino)acetic acid | |
CAS RN |
115241-94-6 |
Source


|
| Record name | (Quinoline-8-sulfonylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



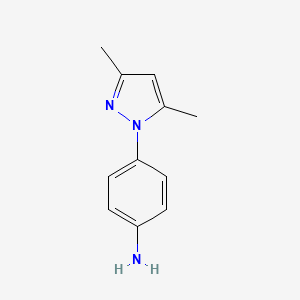
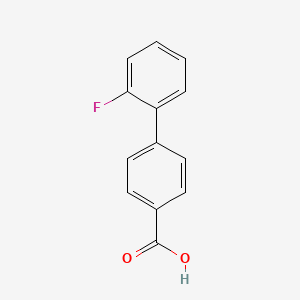
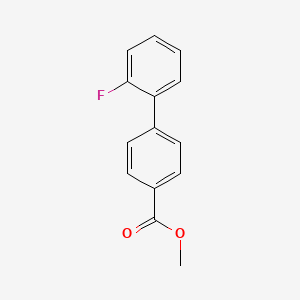
![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)
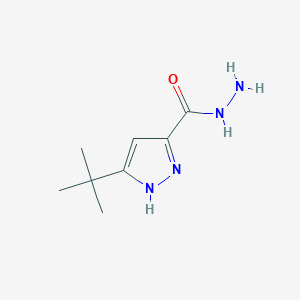

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)
